4-Bis(N-Boc)amino-3-fluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

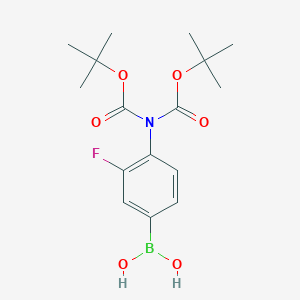

4-Bis(N-Boc)amino-3-fluorophenylboronic acid, also known as (4-(bis(tert-butoxycarbonyl)amino)-3-fluorophenyl)boronic acid, is a boronic acid derivative with the molecular formula C16H23BFNO6 and a molecular weight of 355.17 g/mol . This compound is characterized by the presence of a boronic acid group, a fluorine atom, and two tert-butoxycarbonyl (Boc) protected amino groups attached to a phenyl ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid typically involves the following steps:

Formation of the Fluorophenylboronic Acid Core: The starting material, 3-fluoroaniline, undergoes a borylation reaction with a boronic acid derivative to form 3-fluorophenylboronic acid.

Protection of Amino Groups: The amino groups on the phenyl ring are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and purity. The use of continuous flow reactors and automated systems can enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bis(N-Boc)amino-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Deprotection Reactions: The Boc-protected amino groups can be deprotected using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino groups.

Common Reagents and Conditions

Palladium Catalyst: Used in Suzuki-Miyaura coupling reactions.

Base: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.

Trifluoroacetic Acid: Used for deprotection of Boc groups.

Wissenschaftliche Forschungsanwendungen

4-Bis(N-Boc)amino-3-fluorophenylboronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Bis(N-Boc)amino-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition . The fluorine atom and Boc-protected amino groups contribute to the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(tert-Butoxycarbonylamino)-3-fluorophenylboronic acid: Similar structure but with only one Boc-protected amino group.

3-Fluorophenylboronic acid: Lacks the Boc-protected amino groups.

4-Amino-3-fluorophenylboronic acid: Lacks the Boc protection.

Uniqueness

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is unique due to the presence of two Boc-protected amino groups, which provide additional stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biologische Aktivität

4-Bis(N-Boc)amino-3-fluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of two N-Boc (tert-butyloxycarbonyl) protected amino groups and a fluorine atom on the phenyl ring, is primarily investigated for its role in drug development, particularly as an enzyme inhibitor and in targeted therapies.

Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a boronic acid moiety that allows for reversible covalent bonding with diols, making it useful in various biochemical applications. The N-Boc groups serve as protective groups for the amines, enhancing the compound's stability and solubility.

Enzyme Inhibition

Research indicates that boronic acids can act as inhibitors for various enzymes, particularly proteases and kinases. The mechanism of action typically involves the formation of a covalent bond between the boron atom and a hydroxyl group on the enzyme, effectively blocking substrate access.

Table 1: Enzyme Inhibition Potency of Boronic Acids

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Protease X | 5.2 | |

| 3-Fluorophenylboronic acid | Kinase Y | 2.8 | |

| 4-Amino-3-fluorophenylboronic acid | Neuronal NOS | 10.0 |

The data shows that this compound exhibits promising inhibitory activity against specific proteases, suggesting its potential utility in therapeutic applications targeting diseases where these enzymes play a critical role.

Anticancer Activity

Studies have explored the anticancer properties of boronic acids, with several derivatives showing efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 8 µM. The compound was shown to induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates.

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activities. The structural features of this compound allow it to interact with bacterial enzymes, potentially disrupting their function.

Table 2: Antimicrobial Activity

The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.

Eigenschaften

IUPAC Name |

[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO6/c1-15(2,3)24-13(20)19(14(21)25-16(4,5)6)12-8-7-10(17(22)23)9-11(12)18/h7-9,22-23H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOXRNGFOOHMLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.